9-Epiblumenol B

Description

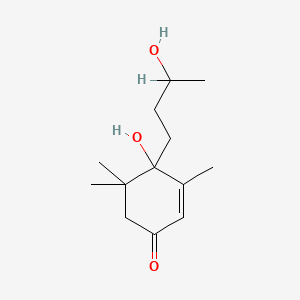

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-Epiblumenol B: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a sesquiterpenoid that has been identified in a select number of plant species. As a member of the blumenol family of compounds, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, summarizing the available data on its occurrence. While quantitative data remains limited in the current body of scientific literature, this guide presents the foundational information necessary for researchers seeking to isolate and study this compound.

Natural Sources of this compound

To date, this compound has been isolated from a few distinct plant species. The primary sources identified in peer-reviewed literature are detailed below.

| Plant Species | Family | Plant Part(s) |

| Phyllanthus lawii | Phyllanthaceae | Not Specified |

| Phyllanthus polyphyllus | Phyllanthaceae | Not Specified |

| Rosa multiflora Thunb. | Rosaceae | Herbs |

| Chimonanthus salicifolius | Calycanthaceae | Not Specified |

Table 1: Summary of Natural Sources of this compound

The identification of this compound in these species suggests a scattered distribution across different plant families, indicating the potential for its presence in other, yet uninvestigated, plant taxa. The specific plant parts containing the highest concentrations of this compound have not been consistently reported, highlighting an area for future research.

Experimental Protocols: A General Overview

Detailed experimental protocols for the isolation and quantification of this compound are not extensively documented in a standardized format. However, based on the general procedures for isolating secondary metabolites from plant materials, a general workflow can be outlined. It is crucial to consult the original research articles for specific details related to each plant source.

General Isolation and Extraction Workflow

The isolation of this compound typically involves a multi-step process that begins with the collection and preparation of plant material, followed by extraction and chromatographic separation.

Caption: A generalized workflow for the isolation and extraction of this compound from plant sources.

Methodological Details:

-

Extraction: The powdered plant material is typically subjected to extraction with organic solvents such as methanol or ethanol at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subsequently partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is often found in the ethyl acetate fraction.

-

Chromatographic Purification: The fraction containing the target compound is then subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Signaling Pathways and Biological Activities

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The biological activities of this compound are not yet well-characterized, representing a promising area for future pharmacological investigation. Research into the bioactivity of other blumenol derivatives may provide initial clues for potential therapeutic applications.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC, GC-MS) to quantify the concentration of this compound in its natural sources.

-

Screening of New Plant Sources: Expanding the search for this compound to other plant species, particularly within the Phyllanthaceae, Rosaceae, and Calycanthaceae families.

-

Investigation of Biological Activities: Comprehensive screening of this compound for various pharmacological activities, including but not limited to, anti-inflammatory, antioxidant, and anticancer effects.

-

Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a foundational resource for researchers interested in this compound. The limited data currently available underscores the significant opportunities for novel discoveries in the phytochemistry and pharmacology of this intriguing natural product.

The Biosynthesis of 9-Epiblumenol B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B, a C13-norisoprenoid, belongs to a class of apocarotenoids that are significant secondary metabolites in plants. These compounds play crucial roles as signaling molecules and contribute to the aromatic profiles of various fruits and flowers. Understanding the biosynthetic pathway of this compound is pivotal for applications in agriculture, flavor and fragrance industries, and potentially in drug development due to the diverse biological activities reported for norisoprenoids. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols.

Core Biosynthetic Pathway: From Carotenoids to Blumenols

The biosynthesis of this compound is not a de novo process but rather a result of the oxidative degradation of C40 carotenoid precursors.[1] This catabolic pathway is primarily enzymatic and involves a series of specific cleavage and modification reactions.

Precursor Pool: The C40 Carotenoids

The journey to this compound begins with the diverse pool of C40 carotenoids synthesized in plant plastids. Key carotenoid precursors that can be funneled into the C13-norisoprenoid pathway include:

The relative abundance of these precursors can vary between plant species and tissues, influencing the profile of the resulting C13-norisoprenoids.

Initial Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The first committed step in the biosynthesis of blumenols is the enzymatic cleavage of C40 carotenoids by Carotenoid Cleavage Dioxygenases (CCDs).[3] This reaction is a crucial control point in the pathway.

-

CCD7 (Carotenoid Cleavage Dioxygenase 7): This enzyme is proposed to initiate the pathway by cleaving a C40 carotenoid to produce a C13 cyclohexenone intermediate and a C27 apocarotenoid.[3][4]

-

CCD1 (Carotenoid Cleavage Dioxygenase 1): The resulting C27 apocarotenoid can be further cleaved by CCD1 to yield a second molecule of a C13 cyclohexenone.[3]

The cleavage at the 9,10 and 9',10' positions of the carotenoid backbone is the characteristic action of these enzymes that leads to the C13 skeleton of blumenols.

Formation of the Blumenol Skeleton: The Undefined Steps

Following the initial cleavage events, the resulting C13 cyclohexenone intermediates undergo further modifications to form the various blumenol isomers, including this compound. These steps are believed to be catalyzed by:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are hypothesized to be responsible for the hydroxylation of the C13 intermediates at various positions.[3][5] The specific CYPs involved in blumenol biosynthesis are yet to be definitively identified.

-

Reductases: The formation of the hydroxyl group at the C-9 position with a specific stereochemistry (as in this compound) likely involves the action of a stereospecific reductase. However, the specific reductase(s) responsible for this step in plants have not been characterized.

The stereochemistry of blumenol B is acknowledged as important for the resulting aroma profiles in products like wine, but the enzymatic control of this in plants remains an area for further research.[1]

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics, precursor-to-product conversion rates, and in planta concentrations directly related to the biosynthesis of this compound. The table below summarizes the type of quantitative data that is needed for a complete understanding of the pathway.

| Data Point | Description | Status |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for CCDs, CYPs, and reductases with their respective substrates in the this compound pathway. | Not Available |

| Precursor Concentrations | Typical concentrations of relevant C40 carotenoids in plant tissues known to produce this compound. | General data available for some plants, but not specifically linked to this compound production. |

| Intermediate Concentrations | In planta concentrations of the C13 cyclohexenone and other pathway intermediates. | Not Available |

| Product Yield | Molar conversion efficiency from precursor carotenoids to this compound. | Not Available |

| In Planta Concentration | Measured levels of this compound in various plant tissues. | Reported in some species, but comprehensive quantitative data across different conditions is limited. |

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and in vitro Enzyme Assays for CCDs

Objective: To confirm the catalytic activity and substrate specificity of candidate CCD enzymes.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate CCD gene from the plant of interest and clone it into an appropriate expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).

-

Heterologous Expression: Transform the expression vector into a suitable host, such as E. coli (e.g., BL21(DE3) strain). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant CCD protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-fusion proteins or Ni-NTA agarose for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme in a suitable buffer (e.g., phosphate or Tris buffer), a source of ferrous iron (FeSO4), and a reducing agent (e.g., ascorbate).

-

Add the carotenoid substrate (e.g., β-carotene, lutein) solubilized in a detergent (e.g., Triton X-100 or octyl-β-D-glucopyranoside).

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Stop the reaction by adding a solvent like methanol or ethanol.

-

-

Product Analysis:

-

Extract the cleavage products with an organic solvent (e.g., hexane or diethyl ether).

-

Analyze the extracts by HPLC-DAD, LC-MS, or GC-MS to identify and quantify the C13-norisoprenoid products.

-

Protocol 2: Quantification of Blumenol Derivatives in Plant Tissues by UHPLC-MS/MS

Objective: To extract and quantify this compound and related blumenols from plant material.[6]

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

-

Extraction:

-

Weigh a precise amount of powdered tissue (e.g., 10-50 mg) into a microcentrifuge tube.

-

Add a defined volume of extraction solvent (e.g., 80% methanol in water) containing an internal standard (e.g., a deuterated analog of a related compound if available).

-

Vortex the mixture vigorously and sonicate in an ice bath.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.

-

-

UHPLC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the analytes of interest.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.

-

-

-

Quantification:

-

Generate a standard curve using authentic this compound standard of known concentrations.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is initiated by the oxidative cleavage of C40 carotenoids by CCD enzymes, leading to the formation of C13 cyclohexenone intermediates. Subsequent enzymatic modifications, likely involving cytochrome P450s and reductases, are responsible for the formation of the final blumenol structure, including the specific stereochemistry at the C-9 position. While the initial steps of the pathway are becoming clearer, the precise enzymes and mechanisms of the later stages remain to be elucidated.

Future research should focus on:

-

Identification and characterization of the specific cytochrome P450s and reductases involved in the conversion of C13 cyclohexenones to this compound and its isomers.

-

Elucidation of the stereochemical control mechanisms that govern the formation of different blumenol epimers.

-

Generation of quantitative data on enzyme kinetics and metabolite fluxes to develop a comprehensive model of the pathway.

-

Investigation of the regulation of the biosynthetic pathway at the genetic and metabolic levels in response to developmental and environmental cues.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable compounds for various industrial applications.

References

- 1. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

9-Epiblumenol B: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 9-Epiblumenol B, a sesquiterpenoid of interest in natural product chemistry and pharmacology. This document summarizes its known physical and chemical properties and outlines established experimental protocols relevant to its study.

Physicochemical Properties

This compound is a sesquiterpenoid that has been identified in various plant species. Its fundamental physicochemical properties are summarized below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3] |

| Molecular Weight | 226.31 g/mol | [1][2][3] |

| CAS Number | 22841-42-5 | [1][2][3] |

| Physical State | Oil | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 359.1 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 185.1 ± 24.4 °C | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| Storage | Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Stock solutions can be stored at -20°C for up to two weeks. | [4][5] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While specific, comprehensive spectral data sets for this compound were not available in the public domain at the time of this review, general information from mass spectrometry databases provides some insight.

| Spectroscopic Technique | Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available in spectral libraries. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor Type [M-H₂O+H]⁺: 209.153; Precursor Type [M+H]⁺: 227.164. |

Experimental Protocols

The following sections detail generalized experimental methodologies that are foundational for the isolation, purification, and biological evaluation of sesquiterpenoids like this compound.

Isolation and Purification of Sesquiterpenoids from Plant Material

Workflow for Terpenoid Isolation and Purification

Caption: General workflow for the isolation and purification of terpenoids from plant sources.

Methodology:

-

Plant Material Preparation: The source plant material (e.g., aerial parts of Rosa multiflora) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents like methanol, ethanol, or hexane, to isolate a crude extract containing a mixture of secondary metabolites, including sesquiterpenoids.

-

Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities to separate compounds into different fractions based on their solubility.

-

Chromatographic Purification: The fraction containing the target compound is then subjected to column chromatography. Silica gel is a commonly used stationary phase for the separation of terpenoids. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is used as the mobile phase to elute the compounds.

-

Monitoring: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Final Purification: Fractions containing this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Assessment of Cytotoxic Activity

The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Workflow for Nitric Oxide Inhibition Assay

Caption: General workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production.

Methodology:

-

Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Pre-treatment: The cells are pre-treated with different concentrations of this compound for a short period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of NO.

-

Incubation: The plate is incubated for approximately 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay. This involves adding Griess reagent to the supernatant, which results in a colorimetric reaction.

-

Absorbance Reading: The absorbance is measured using a microplate reader at around 540 nm.

-

Data Analysis: The amount of NO produced is quantified by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the signaling pathways modulated by this compound. Future research could explore its effects on key inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for natural anti-inflammatory and anticancer compounds. Standard molecular biology techniques, such as Western blotting, can be employed to investigate the phosphorylation status and expression levels of key proteins within these cascades.

Conclusion

This compound presents an interesting subject for further pharmacological investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its biological activities and underlying mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. fspublishers.org [fspublishers.org]

- 2. researchgate.net [researchgate.net]

- 3. Subcritical Extracts from Major Species of Oil-Bearing Roses—A Comparative Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

9-Epiblumenol B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Epiblumenol B, a sesquiterpenoid with notable phytotoxic activity. It covers its chemical identity, biological effects, and the methodologies used to evaluate its activity.

Core Chemical Data

| Parameter | Value | Reference |

| CAS Number | 22841-42-5 | [1][2] |

| Molecular Formula | C13H22O3 | [1][2][3] |

| Molecular Weight | 226.31 g/mol | [2] |

| IUPAC Name | (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one | [2] |

| Synonyms | 9-Epiblumel B | [2][3] |

| Source | Herbs of Rosa multiflora Thunb. | [1][2] |

Phytotoxic Activity

This compound has demonstrated significant phytotoxic effects, inhibiting the germination and growth of various plant species. Its activity has been characterized against the model organisms Lactuca sativa (lettuce) and Lepidium sativum (cress).

Quantitative Phytotoxicity Data

The following table summarizes the inhibitory effects of this compound on the germination and growth of Lactuca sativa and Lepidium sativum.

| Concentration (M) | Lactuca sativa Germination Inhibition (%) | Lactuca sativa Root Growth Inhibition (%) | Lepidium sativum Germination Inhibition (%) | Lepidium sativum Root Growth Inhibition (%) |

| 10⁻³ | 100 | 100 | 100 | 100 |

| 10⁻⁴ | 45 | 80 | 30 | 75 |

| 10⁻⁵ | 10 | 35 | 5 | 25 |

| 10⁻⁶ | 0 | 15 | 0 | 10 |

Data extrapolated from studies on the phytotoxic compounds from Rosa multiflora.

Experimental Protocols

Isolation of this compound from Rosa multiflora

A bioassay-guided isolation procedure is employed to obtain this compound from the aerial parts of Rosa multiflora.

-

Extraction: The dried and powdered aerial parts of Rosa multiflora are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, ethyl acetate, and water. The ethyl acetate fraction, which generally contains compounds of intermediate polarity like sesquiterpenoids, is selected for further purification based on its phytotoxic activity.

-

Chromatography: The active ethyl acetate fraction is subjected to multiple chromatographic steps for the purification of this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and tested for phytotoxic activity.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by semi-preparative HPLC using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

-

Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Phytotoxicity Bioassay

The phytotoxic activity of this compound is evaluated using a seed germination and root elongation assay with Lactuca sativa and Lepidium sativum.

-

Preparation of Test Solutions: this compound is dissolved in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted with distilled water to prepare a series of concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ M). A control solution containing the same concentration of the solvent without the test compound is also prepared.

-

Assay Setup:

-

Petri dishes (5 cm diameter) are lined with a layer of filter paper.

-

A known number of seeds (e.g., 10-20) of either Lactuca sativa or Lepidium sativum are placed on the filter paper in each Petri dish.

-

A specific volume (e.g., 1-2 mL) of the corresponding test solution or control is added to each Petri dish.

-

-

Incubation: The Petri dishes are sealed with paraffin film to prevent evaporation and incubated in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 48-72 hours).

-

Data Collection:

-

Germination: A seed is considered germinated when the radicle emerges. The number of germinated seeds in each dish is counted, and the germination inhibition percentage is calculated relative to the control.

-

Root Length: The length of the radicle of each germinated seed is measured. The average root length for each treatment is calculated, and the root growth inhibition percentage is determined relative to the control.

-

-

Statistical Analysis: The experiments are performed in triplicate, and the data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed inhibitory effects.

Proposed Phytotoxic Signaling Pathway

While the specific signaling pathway for this compound's phytotoxicity has not been fully elucidated, a generalized mechanism for phytotoxic sesquiterpenoids involves the induction of oxidative stress. This leads to a cascade of cellular events that inhibit plant growth.

Caption: Generalized phytotoxic action of sesquiterpenoids.

The proposed pathway illustrates that this compound, like other phytotoxic sesquiterpenoids, likely interacts with the plant cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative burst can cause damage to essential cellular components such as lipids, proteins, and DNA, and can activate stress signaling cascades, ultimately resulting in the inhibition of seed germination and plant growth.

References

Unveiling 9-Epiblumenol B: A Sesquiterpenoid's Journey from Discovery to Scientific Interest

For Immediate Release

[CITY, STATE] – [Date] – 9-Epiblumenol B, a naturally occurring sesquiterpenoid, has been a subject of quiet interest within the scientific community since its initial discovery. This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the history, discovery, and chemical characterization of this intriguing molecule.

First identified as a constituent of the ripe hips of the multiflora rose (Rosa multiflora Thunb.), this compound belongs to a class of C13-norisoprenoids, which are believed to be degradation products of carotenoids. Its discovery was the result of meticulous extraction and chromatographic separation techniques aimed at elucidating the chemical makeup of this common plant species.

Discovery and Isolation: A Methodical Approach

The initial isolation of this compound from the acetone extract of ripe Rosa multiflora hips was a multi-step process. The foundational experimental workflow for its discovery is outlined below.

Subsequent to its discovery in Rosa multiflora, this compound has also been reported in other plant species, including Phyllanthus lawii and Phyllanthus polyphyllus, indicating a broader distribution in the plant kingdom.

Structural Elucidation and Physicochemical Properties

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were pivotal in establishing its molecular formula and the connectivity of its atoms.

Below is a summary of the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₃ |

| Molecular Weight | 226.31 g/mol |

| IUPAC Name | (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one |

| Appearance | Colorless Oil |

| Optical Rotation ([α]D) | +87.5° (c, 0.48 in CHCl₃) |

| Mass Spectrometry (MS) | m/z 226 (M⁺), 208, 193, 183, 165, 152, 137, 124, 109, 95, 85, 69, 57, 43 (base peak) |

| ¹H-NMR (CDCl₃, δ ppm) | 1.00 (3H, s), 1.08 (3H, s), 1.25 (3H, d, J=6 Hz), 1.89 (3H, s), 2.25 (2H, s), 3.90 (1H, m), 5.80 (1H, s) |

| ¹³C-NMR (CDCl₃, δ ppm) | 23.5, 24.1, 24.6, 26.9, 39.8, 41.5, 48.9, 50.8, 67.5, 83.5, 127.8, 162.2, 200.1 |

| Infrared (IR, cm⁻¹) | 3400 (O-H), 1660 (C=O), 1620 (C=C) |

| Ultraviolet (UV, λmax) | 236 nm (in EtOH) |

Experimental Protocols in Detail

For the purpose of reproducibility and further investigation, the detailed experimental protocols for the isolation and characterization of this compound are provided.

Isolation from Rosa multiflora

-

Extraction: The ripe hips of Rosa multiflora (5 kg) were macerated and extracted with acetone at room temperature. The resulting extract was concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract was partitioned between diethyl ether and water. The ether-soluble portion was retained for further purification.

-

Column Chromatography: The ether-soluble fraction was subjected to column chromatography on silica gel. The column was eluted with a gradient of benzene and diethyl ether.

-

Preparative TLC: Fractions containing this compound, as identified by thin-layer chromatography, were combined and further purified by preparative TLC using a developing solvent of benzene:diethyl ether (1:1). The band corresponding to this compound was scraped from the plate and eluted with diethyl ether to yield the pure compound.

Structure Elucidation Methods

-

Mass Spectrometry: High-resolution mass spectrometry was performed on a suitable instrument to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared and Ultraviolet Spectroscopy: IR spectra were recorded on a spectrophotometer, and UV spectra were measured in ethanol.

Future Directions

While the discovery and characterization of this compound have been established, its biological activities and potential applications remain an area of active research. The detailed methodologies and data presented here provide a solid foundation for further studies into its synthesis, pharmacological properties, and role in plant physiology. The logical relationship for future research is depicted in the following diagram.

Unveiling the Biological Activities of 9-Epiblumenol B: A Technical Overview

For Immediate Release

Wuhan, China – November 20, 2025 – 9-Epiblumenol B, a sesquiterpenoid compound, has demonstrated notable biological activities, including cytotoxic and acetylcholinesterase inhibitory effects, according to a study on the chemical constituents of Limnophila chinensis. This technical guide provides an in-depth analysis of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the scientific findings to support researchers, scientists, and drug development professionals in their ongoing explorations of novel therapeutic agents.

Quantitative Analysis of Biological Activities

The biological activities of this compound have been quantitatively assessed, revealing its potential as a cytotoxic and enzyme-inhibitory agent. The following table summarizes the key data from these evaluations.

| Biological Activity | Cell Line / Enzyme | IC50 (µM) |

| Cytotoxicity | P-388 | 15.8 |

| HT-29 | >50 | |

| A-549 | >50 | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 38.4 |

Detailed Experimental Methodologies

The following sections outline the protocols used to determine the cytotoxic and acetylcholinesterase inhibitory activities of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines, including P-388 (murine leukemia), HT-29 (colon adenocarcinoma), and A-549 (lung carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture:

-

P-388, HT-29, and A-549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound.

-

After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase (AChE) was determined using a modified Ellman's method.

Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) for color development

-

Phosphate buffer (pH 8.0)

Experimental Procedure:

-

The reaction mixture was prepared in a 96-well plate, containing phosphate buffer, DTNB, and the test compound (this compound) at various concentrations.

-

AChE enzyme solution was added to the wells, and the plate was incubated for 15 minutes at 25°C.

-

The reaction was initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm using a microplate reader.

-

The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank (without inhibitor).

-

The IC50 value was determined from the dose-response curve.

Signaling Pathways and Logical Relationships

While the precise molecular mechanisms and signaling pathways affected by this compound are still under investigation, its demonstrated biological activities suggest potential interactions with key cellular processes.

Hypothesized Cytotoxicity Mechanism

The cytotoxic effect of this compound against the P-388 cell line suggests a potential interference with cellular proliferation pathways. While the specific targets are unknown, many natural products exert their cytotoxic effects through the induction of apoptosis or cell cycle arrest.

Acetylcholinesterase Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can enhance cholinergic neurotransmission. This mechanism is a key target in the development of drugs for neurodegenerative diseases such as Alzheimer's disease.

This technical guide provides a comprehensive summary of the currently known biological activities of this compound. The presented data and experimental protocols offer a valuable resource for the scientific community to further investigate the therapeutic potential of this natural compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its bioactivities.

Spectral Data Analysis of 9-Epiblumenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the natural product 9-Epiblumenol B, a sesquiterpenoid of interest in phytochemical and pharmacological research. This document collates available mass spectrometry data and presents representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of closely related megastigmane sesquiterpenoids. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and verification of these findings.

Introduction to this compound

This compound is a megastigmane-type sesquiterpenoid, a class of C13-norisoprenoids found in various plant species. These compounds are of significant interest due to their diverse biological activities. Accurate and comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound in natural extracts and for its potential development as a therapeutic agent.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. The mass spectral data for this compound provides key information for its identification.

| Ionization Mode | Precursor Ion | Measured m/z |

| ESI+ | [M+H]⁺ | 227.1642 |

| ESI+ | [M+Na]⁺ | 249.1461 |

| ESI+ | [M+K]⁺ | 265.1199 |

| ESI- | [M-H]⁻ | 225.1496 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The following tables present the representative ¹H and ¹³C NMR spectral data for this compound, compiled from analyses of structurally similar megastigmane sesquiterpenoids. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.85 | d | 1.5 |

| 4a | 2.45 | d | 17.0 |

| 4b | 2.15 | d | 17.0 |

| 7a | 1.60 | m | |

| 7b | 1.45 | m | |

| 8 | 3.90 | m | |

| 9-CH₃ | 1.25 | d | 6.5 |

| 10-CH₃ | 1.05 | s | |

| 11-CH₃ | 0.95 | s | |

| 12-CH₃ | 1.90 | s | |

| 1-OH | - | br s | |

| 9-OH | - | br s |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 80.1 |

| 2 | 127.5 |

| 3 | 164.2 |

| 4 | 49.5 |

| 5 | 41.8 |

| 6 | 200.5 |

| 7 | 48.2 |

| 8 | 68.1 |

| 9 | 23.5 |

| 10 | 24.1 |

| 11 | 23.1 |

| 12 | 21.8 |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2960, 2925, 2870 | Medium | C-H stretch (alkane) |

| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1630 | Medium | C=C stretch |

| 1450, 1375 | Medium | C-H bend (methyl/methylene) |

| 1050 | Medium | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

Sample Preparation

This compound is typically isolated from the methanolic or ethanolic extracts of plant material, such as the leaves or stems of Phyllanthus species. The crude extract is subjected to successive partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). The fraction containing this compound is then purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). The purity of the isolated compound is confirmed by analytical HPLC and TLC.

Mass Spectrometry

High-resolution mass spectra are acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in methanol at a concentration of approximately 1 mg/mL. The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in both positive and negative ion modes. Data is acquired over a mass range of m/z 100-1000.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. The purified sample (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with 32 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2.0 s. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to confirm the structural assignments.

Infrared Spectroscopy

The infrared spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the purified sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectral characterization of this compound.

9-Epiblumenol B in Phyllanthus Species: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B, a C13-norisoprenoid, has been identified as a constituent of several plant species, including those within the genus Phyllanthus. The Phyllanthus genus, belonging to the family Phyllanthaceae, encompasses a diverse range of plants, many of which have a long history of use in traditional medicine across various cultures. This technical guide aims to provide a comprehensive overview of the current state of research on this compound, with a specific focus on its occurrence in Phyllanthus species. However, it is important to note at the outset that while the presence of this compound in certain Phyllanthus species has been documented, detailed quantitative data, specific isolation protocols from this genus, and in-depth studies on its biological activities and associated signaling pathways remain limited in the currently available scientific literature.

Occurrence in Phyllanthus Species

Initial phytochemical screenings have confirmed the presence of this compound in at least two species of the Phyllanthus genus:

-

Phyllanthus lawii

-

Phyllanthus polyphyllus

Despite this identification, there is a conspicuous absence of quantitative data in published research regarding the yield or concentration of this compound in these or any other Phyllanthus species. This lack of quantitative information makes it challenging to assess the potential of these species as a primary source for this particular compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₃ | ChemSrc[1] |

| Molecular Weight | 226.31 g/mol | ChemSrc[1] |

| CAS Number | 22841-42-5 | ChemSrc[1] |

Experimental Protocols

General Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow that could be adapted for the isolation of this compound from plant material.

Protocol Details:

-

Extraction: The dried and powdered plant material is typically subjected to extraction with an organic solvent like methanol or ethanol. This can be done through methods such as maceration, percolation, or Soxhlet extraction to obtain a crude extract.[2]

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to further separate the components.

-

Purification: Final purification of the target compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[3][4]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).[5][6]

Quantitative Analysis

Quantitative analysis of this compound in plant extracts would typically be performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[3][4][7] The development of such a method would involve:

-

Optimization of chromatographic conditions (column, mobile phase, flow rate, temperature).

-

Method validation according to ICH guidelines, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

As of now, no specific HPLC method for the quantification of this compound in Phyllanthus species has been reported.

Biological Activities and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities of this compound, particularly from Phyllanthus species. While various extracts of Phyllanthus plants have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, these activities have not been specifically attributed to this compound.

General in vitro assays that could be employed to screen for the biological activity of this compound include:

-

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or FRAP (ferric reducing antioxidant power) assay.[9][10][11]

-

Anti-inflammatory Activity: Measurement of inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based assays (e.g., using LPS-stimulated macrophages).[12][13][14]

-

Cytotoxic Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assays to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[15]

Potential Signaling Pathways for Investigation

Should this compound exhibit significant anti-inflammatory or cytotoxic activity, subsequent research would likely focus on elucidating its mechanism of action by investigating its effects on key signaling pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A crucial regulator of inflammatory responses.[16][17][18][19][20]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.[21][22][23][24][25]

Below is a conceptual diagram illustrating the potential points of investigation within these pathways.

Conclusion and Future Directions

The presence of this compound in Phyllanthus lawii and Phyllanthus polyphyllus presents an interesting avenue for phytochemical research. However, the current body of knowledge is insufficient to fully assess its potential for drug development or other applications. Future research should prioritize the following:

-

Quantitative analysis of this compound content across various Phyllanthus species to identify high-yielding sources.

-

Development and publication of standardized isolation and purification protocols for this compound from Phyllanthus.

-

Comprehensive screening for biological activities of the purified compound.

-

In-depth studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways modulated by this compound.

Addressing these research gaps will be crucial in unlocking the potential of this compound from Phyllanthus species for the scientific and pharmaceutical communities.

References

- 1. This compound | CAS#:22841-42-5 | Chemsrc [chemsrc.com]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. phcogres.com [phcogres.com]

- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

- 9. mdpi.com [mdpi.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Constitutive activation of the MAPkinase p38 is critical for MMP-9 production and survival of B-CLL cells on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Combination of BMI1 and MAPK/ERK inhibitors is effective in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of 9-Epiblumenol B from Rosa multiflora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 9-Epiblumenol B, a sesquiterpenoid, from the plant species Rosa multiflora. This document details the necessary experimental protocols, summarizes key data, and presents visual workflows to facilitate understanding and replication of the isolation process.

Introduction

Rosa multiflora, a perennial shrub belonging to the Rosaceae family, is a rich source of various bioactive phytochemicals, including flavonoids, triterpenoids, and phenolic compounds. Among these, the sesquiterpenoid this compound has garnered interest for its potential biological activities. This guide outlines a systematic approach to the isolation and purification of this compound from its natural source.

Experimental Protocols

The isolation of this compound from Rosa multiflora involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant materials.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems, and flowers) of Rosa multiflora are collected. For optimal yield, collection during the flowering season is recommended.

-

Drying: The collected plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Pulverization: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Methanol or ethanol are suitable solvents for the initial extraction of a broad range of compounds, including sesquiterpenoids.

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

For each step, mix the suspension with an equal volume of the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect each solvent fraction and concentrate it using a rotary evaporator. The chloroform and ethyl acetate fractions are most likely to contain this compound.

-

Chromatographic Purification

The fractions rich in the target compound are further purified using column chromatography techniques.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in n-hexane.

-

Load the concentrated chloroform or ethyl acetate fraction onto the top of the column.

-

Elute the column with the gradient mobile phase, collecting fractions of a fixed volume (e.g., 20 mL).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: Observe the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine fractions showing a similar TLC profile and a spot corresponding to the expected Rf value of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Procedure:

-

Dissolve the semi-purified fraction in methanol.

-

Inject the solution into the Prep-HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the pure compound.

-

-

Data Presentation

The following table summarizes the key quantitative data expected from the isolation process.

| Parameter | Value |

| Plant Material (Dry Weight) | 1 kg |

| Crude Methanol Extract Yield | 100 - 150 g |

| n-Hexane Fraction Yield | 15 - 25 g |

| Chloroform Fraction Yield | 10 - 20 g |

| Ethyl Acetate Fraction Yield | 5 - 15 g |

| Pure this compound Yield | 5 - 10 mg |

Note: Yields are approximate and can vary depending on the plant material and extraction efficiency.

Mandatory Visualization

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of purification techniques.

9-Epiblumenol B: An Uncharted Territory in Therapeutic Research

Despite its presence in medicinal plants with a history of traditional use, the potential therapeutic effects of the sesquiterpenoid 9-Epiblumenol B remain scientifically uncharted. A thorough review of existing scientific literature reveals a significant gap in the investigation of this specific compound's biological activity, with no dedicated studies on its therapeutic potential, mechanism of action, or associated signaling pathways.

This compound is a known constituent of plants from the Phyllanthus genus, namely Phyllanthus lawii and Phyllanthus polyphyllus. Species within the Phyllanthus genus are widely recognized in traditional medicine for a variety of therapeutic applications, exhibiting a broad spectrum of biological activities including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. However, these properties have been attributed to either crude extracts of the plants or other isolated bioactive compounds, with no specific research singling out this compound for its contribution to these effects.

Current research on the chemical constituents of Phyllanthus lawii and Phyllanthus polyphyllus has led to the isolation and characterization of numerous other compounds, including triterpenoids, flavonoids, and lignans. While the bioactivity of these other isolates has been the subject of scientific inquiry, this compound has been largely overlooked in biological screenings.

One study focusing on the bioactive constituents of Phyllanthus polyphyllus did isolate a structurally related compound, blumenol B. However, when tested for cytotoxic activity against various cancer cell lines, blumenol B was found to be inactive, with an IC50 value greater than 5 µg/mL. It is crucial to note that while structurally similar, blumenol B and this compound are distinct molecules, and the inactivity of one does not definitively preclude potential activity in the other.

The absence of dedicated research into the therapeutic effects of this compound means there is currently no quantitative data, such as IC50 values or efficacy in preclinical models, to summarize. Consequently, detailed experimental protocols for assessing its biological activity and diagrams of any associated signaling pathways cannot be provided.

This lack of information highlights a significant opportunity for future research. Given the established medicinal properties of the plant genus in which it is found, this compound presents itself as a candidate for isolation and comprehensive biological evaluation. Future studies could explore its potential anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, thereby elucidating any therapeutic promise held by this currently unexamined natural compound. Until such research is undertaken, this compound remains a molecule of unknown therapeutic potential within a genus of significant medicinal importance.

9-Epiblumenol B: A Review of Its Chemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a sesquiterpenoid natural product that has been identified in plant species of the Phyllanthus genus.[1] As a member of the blumenol family of C13-norisoprenoids, it shares a core chemical scaffold with compounds known to possess a range of biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its chemical properties, and potential therapeutic applications. While detailed experimental protocols for its synthesis and isolation, as well as extensive biological activity data, remain limited in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for researchers.

Chemical Profile

This compound is characterized by a thirteen-carbon skeleton, a feature of norisoprenoids derived from the degradation of carotenoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₃ | PubChem |

| Molecular Weight | 226.31 g/mol | PubChem |

| IUPAC Name | 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | PubChem |

| CAS Number | 22841-42-5 | ChemicalBook[2] |

| Canonical SMILES | CC1=CC(=O)CC(C)(C)C1(O)CCC(C)O | PubChem |

| InChI Key | CWOFGGNDZOPNFG-UHFFFAOYSA-N | PubChem |

Spectroscopic Data

-

¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities in the ¹H-NMR spectrum provide information about the connectivity of protons, while the ¹³C-NMR spectrum reveals the number and types of carbon atoms present.[3][4][5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition with high accuracy.[6][7][8][9][10]

Isolation and Synthesis

Natural Occurrence and Isolation

This compound has been reported to occur in plants of the Phyllanthus genus.[1] The isolation of natural products from plant matrices typically involves a series of chromatographic techniques. A general workflow for the isolation of a compound like this compound would likely follow the steps outlined below.

Total Synthesis

The total synthesis of a natural product like this compound provides a definitive confirmation of its structure and allows for the production of larger quantities for biological testing. While a specific, detailed protocol for the total synthesis of this compound was not found in the reviewed literature, synthetic strategies for related C13-norisoprenoids often involve stereoselective reactions to construct the chiral centers and key ring systems. A general retrosynthetic analysis might involve disconnections to simpler, commercially available starting materials.

Potential Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of this compound are not extensively documented in the available literature, related compounds and extracts from the Phyllanthus genus have been reported to possess various pharmacological properties, including anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

Many natural products exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Anticancer Activity

The potential anticancer activity of natural products is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the potency of the compound. While specific IC₅₀ values for this compound were not found, a standard experimental workflow for such an investigation is depicted below.

Future Directions

The current body of literature on this compound suggests a promising starting point for further investigation. To fully elucidate its therapeutic potential, future research should focus on the following areas:

-

Development of a robust and scalable total synthesis to provide sufficient material for extensive biological evaluation.

-

Comprehensive biological screening to identify its primary molecular targets and mechanisms of action.

-

In-depth investigation of its anti-inflammatory and anticancer properties , including quantitative in vitro and in vivo studies.

-

Exploration of its effects on key signaling pathways , such as NF-κB and MAPK, to understand its molecular pharmacology.

Conclusion

This compound is a structurally defined natural product with potential for further pharmacological investigation. While detailed studies on its biological activities and mechanisms of action are currently limited, its chemical relationship to other bioactive norisoprenoids suggests that it may possess valuable therapeutic properties. This guide serves as a summary of the existing knowledge and a call for further research to unlock the full potential of this intriguing natural compound.

References

- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000112) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Computational Expansion of High-Resolution-MSn Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into high-resolution mass-spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

9-Epiblumenol B and its Potential Role in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Epiblumenol B is a naturally occurring C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. While research has established its chemical properties and presence in various plant species, its direct role in plant defense against pathogens and herbivores remains an underexplored area of study. This technical guide synthesizes the current knowledge on this compound, including its physicochemical properties and natural sources. Due to the limited specific research on its defense role, this document extends its scope to the known biological activities of the broader C13-norisoprenoid and blumenol classes of compounds, particularly their involvement in symbiotic relationships and allelopathy, which indirectly contribute to plant health and resilience. This guide also provides generalized experimental protocols for the isolation and bioactivity screening of such compounds, alongside conceptual diagrams illustrating their biosynthetic origin and established roles in plant interactions.

Introduction to this compound

This compound is a sesquiterpenoid-like compound belonging to the C13-norisoprenoid family. These compounds are notable for their contribution to the aroma and flavor of many fruits and flowers. Structurally, this compound is an oxygenated derivative of ionone.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, based on available chemical databases.

| Property | Value | Source |

| Molecular Formula | C13H22O3 | --INVALID-LINK-- |

| Molecular Weight | 226.31 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4S)-4-hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | --INVALID-LINK-- |

| CAS Number | 22841-42-5 | --INVALID-LINK-- |

| Appearance | Oil | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Natural Sources

This compound has been isolated from several plant species, indicating its distribution across different plant families.

| Plant Species | Family |

| Phyllanthus lawii | Phyllanthaceae |

| Phyllanthus polyphyllus | Phyllanthaceae |

| Rosa multiflora (Multiflora Rose) | Rosaceae |

| Chimonanthus salicifolius | Calycanthaceae |

Biosynthesis of this compound and C13-Norisoprenoids

This compound, like other C13-norisoprenoids, is not synthesized de novo but is rather a product of the oxidative cleavage of carotenoids, which are C40 tetraterpenoids. This degradation process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor for this compound is not definitively established, but the general pathway provides a framework for its formation.

Role of Blumenol Derivatives and C13-Norisoprenoids in Plant Interactions

While direct evidence for the role of this compound in plant defense is currently lacking in scientific literature, studies on the broader class of blumenols and C13-norisoprenoids provide insights into their potential functions in plant health and interactions with other organisms.

Association with Arbuscular Mycorrhizal Fungi (AMF)

Recent research has highlighted that the accumulation of blumenol derivatives, specifically blumenol C glucosides, in the leaves of plants can serve as a systemic marker for the colonization of roots by arbuscular mycorrhizal fungi (AMF). This symbiotic relationship is crucial for nutrient uptake, particularly phosphorus, and can enhance a plant's tolerance to both biotic and abiotic stresses, thereby contributing indirectly to its defense.

Allelopathic Activity

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. Some C13-norisoprenoids have been identified as having allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants. This can be considered a form of defense by reducing competition for resources.

Experimental Protocols

As there are no specific published protocols for the role of this compound in plant defense, the following sections provide generalized methodologies for the isolation of C13-norisoprenoids and for conducting a preliminary antifungal bioassay. These protocols are intended to serve as a starting point for researchers interested in investigating the bioactivity of this compound.

General Protocol for the Extraction and Isolation of this compound